![molecular formula C25H26O3 B14194951 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane CAS No. 923035-56-7](/img/structure/B14194951.png)
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals, which are often used as protecting groups for carbonyl compounds in organic synthesis. This particular compound is characterized by the presence of an ethyl group at the 2-position and a triphenylmethoxy methyl group at the 4-position of the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane typically involves the reaction of ethyl-substituted dioxolane with triphenylmethanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the dioxolane ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions often include controlled temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The triphenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Aplicaciones Científicas De Investigación
2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dioxolanes.
Industry: The compound is used in the production of polymers and resins, where it acts as a stabilizer and modifier.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that recognize and process dioxolane-containing compounds.
Comparación Con Compuestos Similares
2-Ethyl-4-methyl-1,3-dioxolane: Similar in structure but lacks the triphenylmethoxy group.
2,4-Diphenyl-1,3-dioxolane: Contains phenyl groups instead of the triphenylmethoxy group.
Uniqueness: 2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane is unique due to the presence of the bulky triphenylmethoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, where stability and selectivity are crucial.
Propiedades
Número CAS |
923035-56-7 |
|---|---|
Fórmula molecular |
C25H26O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
2-ethyl-4-(trityloxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C25H26O3/c1-2-24-26-18-23(28-24)19-27-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-24H,2,18-19H2,1H3 |
Clave InChI |
SHUIHKLTKIYURS-UHFFFAOYSA-N |
SMILES canónico |
CCC1OCC(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
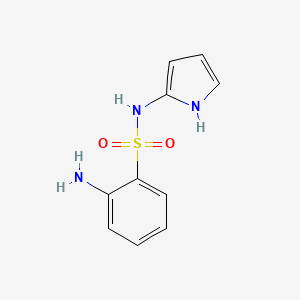
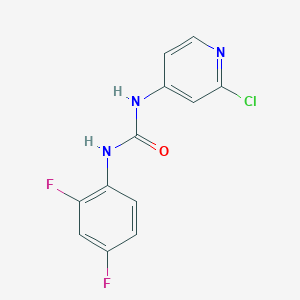
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
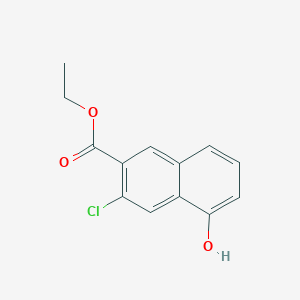
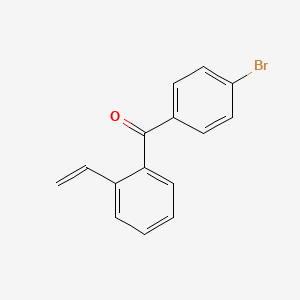

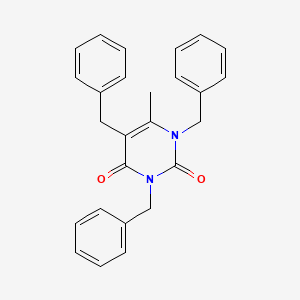
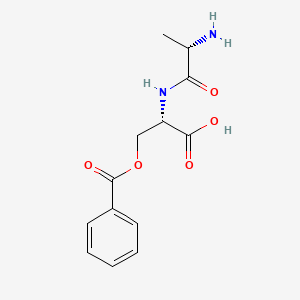
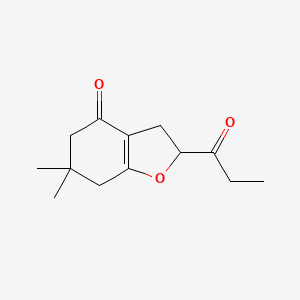
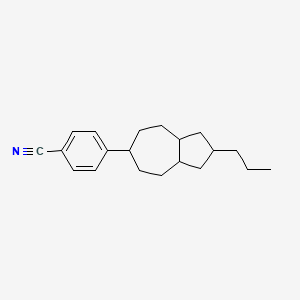
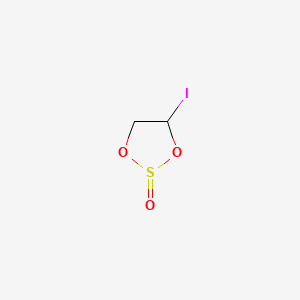
![Benzoic acid, 4-[[4-bromo-2-(1-oxopropyl)phenoxy]methyl]-](/img/structure/B14194945.png)

